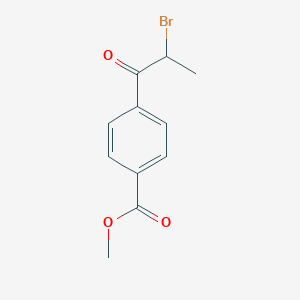

Methyl 4-(2-bromopropanoyl)benzoate

Description

Methyl 4-(2-bromopropanoyl)benzoate is an aromatic ester derivative featuring a bromopropanoyl substituent at the para position of the benzoate moiety. This compound is structurally characterized by a methyl ester group, a benzoyl backbone, and a brominated propanoyl chain. The presence of the bromine atom at the α-position of the propanoyl group enhances its reactivity, making it a valuable intermediate in organic synthesis, particularly in cross-coupling reactions or nucleophilic substitutions.

Properties

CAS No. |

58764-22-0 |

|---|---|

Molecular Formula |

C11H11BrO3 |

Molecular Weight |

271.11 g/mol |

IUPAC Name |

methyl 4-(2-bromopropanoyl)benzoate |

InChI |

InChI=1S/C11H11BrO3/c1-7(12)10(13)8-3-5-9(6-4-8)11(14)15-2/h3-7H,1-2H3 |

InChI Key |

LIXAPTRTCGQDGE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)C1=CC=C(C=C1)C(=O)OC)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Research Findings and Characterization

Crystallography and Computational Analysis

- Structural Confirmation : Tools like SHELXL () and WinGX () enable precise crystallographic refinement. For instance, SHELXL’s robustness in handling small-molecule data could resolve the target compound’s stereoelectronic effects from bromine .

Preparation Methods

Reaction Conditions and Optimization

-

Catalyst : 2-Pyrrolidinone (4 mol%)

-

Solvent : Tetrahydrofuran (THF)

-

Temperature : 50°C

-

Time : 3 hours

The use of 2-pyrrolidinone as a catalyst enhances electrophilic bromination by stabilizing intermediates through hydrogen bonding. THF’s polar aprotic nature facilitates reagent solubility while minimizing side reactions like over-bromination. Kinetic studies indicate that temperatures above 60°C lead to decomposition, whereas below 40°C, reaction rates drop significantly.

Table 1: Key Parameters for Direct Bromination

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Catalyst Loading | 4 mol% | Maximizes rate |

| Solvent | THF | Prevents hydrolysis |

| Temperature | 50°C | Balances kinetics/stability |

| NBS Equivalents | 1.1 eq | Minimizes waste |

Multi-Step Synthesis via Esterification and Bromination

An alternative approach adapts methodologies from patented routes for structurally analogous compounds. This two-step process begins with esterification of 4-(2-propanoyl)benzoic acid, followed by bromination.

Step 1: Esterification of 4-(2-Propanoyl)benzoic Acid

The reaction proceeds via acid-catalyzed nucleophilic acyl substitution, with H₂SO₄ protonating the carbonyl group to enhance electrophilicity. Excess methanol shifts equilibrium toward ester formation.

Step 2: α-Bromination of the Propanoyl Group

-

Reagents : NBS, azobisisobutyronitrile (AIBN)

-

Solvent : Carbon tetrachloride (CCl₄)

-

Conditions : Radical initiation under UV light, 12 hours

Radical bromination with AIBN ensures selective α-position reactivity. CCl₄’s inertness prevents undesired solvolysis, though environmental concerns have spurred exploration of greener alternatives like ethyl acetate.

Table 2: Comparative Performance of Bromination Methods

| Method | Yield (%) | Purity (HPLC) | Scalability |

|---|---|---|---|

| Direct (THF route) | 91 | 98.5 | High |

| Radical (CCl₄ route) | 78 | 95.2 | Moderate |

Mechanistic Insights and Side-Reaction Mitigation

Bromination Selectivity

The α-position’s susceptibility to electrophilic attack stems from hyperconjugation stabilizing the transition state. Competing β-bromination is suppressed by steric hindrance from the adjacent methyl group.

Common Side Reactions

-

Over-bromination : Controlled by limiting NBS to 1.1 equivalents and using radical inhibitors like BHT.

-

Ester hydrolysis : Mitigated by anhydrous conditions and aprotic solvents.

Analytical Validation and Quality Control

Post-synthesis characterization employs:

-

¹H NMR : Confirmatory signals include a triplet for the brominated CH₂ group (δ 3.8–4.1 ppm) and a singlet for the methyl ester (δ 3.9 ppm).

-

HPLC : Purity >98% is achievable with silica gel chromatography (eluent: hexane/ethyl acetate 7:3).

Industrial-Scale Considerations

The THF-based direct bromination method is preferred for large-scale production due to:

Q & A

Q. Optimization Tips :

- Solvent Choice : Polar aprotic solvents (e.g., DMF or DCM) enhance reaction rates for acylation steps .

- Temperature Control : Maintain 0–5°C during bromination to minimize side reactions .

- Catalysts : Lewis acids like AlCl₃ improve electrophilic substitution efficiency .

| Parameter | Effect on Yield |

|---|---|

| DMF (solvent) | ↑ Reactivity |

| AlCl₃ (catalyst) | ↑ Acylation |

| Low temperature | ↓ Byproducts |

Basic: What spectroscopic techniques are effective for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Identify ester (-COOCH₃), bromopropanoyl (-CO-CBr), and aromatic protons. The methyl ester group appears as a singlet (~3.9 ppm), while the bromopropanoyl moiety shows splitting patterns due to adjacent Br .

- IR Spectroscopy : Confirm ester carbonyl (~1720 cm⁻¹) and ketone (~1680 cm⁻¹) stretches .

- Mass Spectrometry (HRMS) : Look for molecular ion peaks at m/z 285 (C₁₁H₁₁BrO₃⁺) and fragment ions corresponding to Br loss .

Q. Key Spectral Features :

- X-ray Crystallography : Use SHELXL for refinement to resolve bond angles and torsional strain in the crystal lattice .

Basic: What safety precautions are critical when handling this compound?

Q. Methodological Answer :

- PPE : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact. Brominated compounds can cause severe irritation .

- Ventilation : Use fume hoods to prevent inhalation of vapors during synthesis .

- First Aid : Flush eyes with water for 15 minutes if exposed; wash skin with soap and water immediately .

Advanced: How to resolve discrepancies between spectroscopic and crystallographic data?

Q. Methodological Answer :

Cross-Validation : Compare NMR-derived bond lengths with X-ray data. Discrepancies may arise from dynamic effects in solution vs. solid-state rigidity.

High-Resolution Crystallography : Use SHELXL to refine structures, ensuring thermal parameters (ADPs) are accurately modeled .

Hydrogen Bonding Analysis : Apply graph set analysis (e.g., Etter’s rules) to identify intermolecular interactions that stabilize the crystal lattice .

Advanced: How to elucidate the hydrogen-bonding network in its crystals?

Q. Methodological Answer :

Crystallize the Compound : Use slow evaporation in ethanol to grow single crystals.

ORTEP-3 Visualization : Generate thermal ellipsoid plots to assess molecular packing and hydrogen-bond donor/acceptor sites .

Graph Set Analysis : Classify interactions (e.g., R₂²(8) motifs) to map supramolecular architecture .

Q. Example Interaction Table :

| Donor | Acceptor | Distance (Å) | Angle (°) |

|---|---|---|---|

| C=O (ester) | C-Br (adjacent) | 3.1 | 120 |

Advanced: How to study kinetic vs. thermodynamic control in derivative synthesis?

Q. Methodological Answer :

Variable-Temperature NMR : Monitor reaction intermediates at 25°C vs. 60°C to identify dominant pathways.

Solvent Screening : Use polar (thermodynamic control) vs. non-polar (kinetic control) solvents to trap intermediates .

Computational Modeling : Perform DFT calculations (e.g., Gaussian) to compare activation energies of competing pathways .

Basic: How to identify and mitigate common impurities?

Q. Methodological Answer :

Q. Mitigation :

- Recrystallization : Ethanol/water mixtures preferentially dissolve impurities due to polarity differences .

Advanced: How to predict reactivity in nucleophilic substitutions?

Q. Methodological Answer :

Crystallographic Data : Analyze the C-Br bond length (typically ~1.9 Å) to assess susceptibility to SN2 mechanisms .

Hammett Studies : Correlate substituent effects (σ values) on reaction rates using para-substituted derivatives .

Kinetic Isotope Effects (KIE) : Compare rates using deuterated solvents to probe transition states .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.